4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde
Description
Structural Characteristics and Nomenclature
This compound (CAS 494798-73-1, EC 625-634-0) has the molecular formula $$ \text{C}{18}\text{H}{11}\text{F}{17}\text{O}{2} $$. The IUPAC name, 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)benzaldehyde, reflects its three key structural elements:
- A benzaldehyde moiety (C$$6$$H$$5$$CHO) at the para position.
- A propyloxy linker (-O-(CH$$2$$)$$3$$-) bridging the aromatic ring and the perfluorinated chain.
- A perfluorooctyl group (C$$8$$F$${17}$$-) with full substitution of hydrogen atoms by fluorine, except for the terminal CF$$_3$$ group.
The compound’s SMILES notation is C1=CC(=O)C=CC1OCCC(C(F)(F)F)(C(F)(F)F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F , illustrating the connectivity of the fluorinated chain to the benzaldehyde core. Its high fluorine content (17 fluorine atoms) confers exceptional chemical stability and hydrophobicity, typical of PFAS compounds.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{18}\text{H}{11}\text{F}{17}\text{O}{2} $$ |
| CAS Number | 494798-73-1 |
| EC Number | 625-634-0 |
| IUPAC Name | 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)benzaldehyde |
| Synonyms | SCHEMBL896329, AKOS015889324 |
Historical Context in Perfluoroalkyl Substance (PFAS) Research
First reported in 2007, this compound emerged during a period of intensified scrutiny of PFAS due to their environmental persistence and bioaccumulative potential. Unlike widely studied PFAS such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), this compound represents a structurally distinct subclass of PFAS characterized by:
- Aromatic-functionalized PFAS : Most PFAS are aliphatic, but this compound integrates a benzene ring, enabling π-π interactions in materials applications.
- Specialized synthesis intermediates : Its benzaldehyde group allows further derivatization, making it useful in synthesizing fluorinated polymers or surfactants.
Meta-analyses of PFAS biotransformation highlight that highly fluorinated compounds like this one are less prone to microbial degradation, contributing to environmental persistence. However, its niche applications—such as in fluorous-phase synthesis—have limited its environmental release compared to industrial PFAS like PFOA.
Position Within Fluorinated Benzaldehyde Derivatives
Fluorinated benzaldehydes are classified by their substitution patterns:
- Perfluoroalkyl ether-linked derivatives (e.g., this compound).
- Morpholine- or heterocycle-functionalized derivatives (e.g., 4-(3-morpholin-4-ylpropoxy)benzaldehyde).
- Short-chain fluorotelomers (e.g., 4:2 fluorotelomer alcohol).
This compound’s perfluorooctyl chain distinguishes it from shorter-chain derivatives (e.g., 4:2 fluorotelomer alcohol) and polar analogs (e.g., morpholine-containing benzaldehydes). Its applications leverage the fluorous phase separation technique, where the perfluorooctyl group acts as a phase tag for purification in combinatorial chemistry.
Table 2: Comparison of Fluorinated Benzaldehyde Derivatives
Properties
IUPAC Name |
4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F17O2/c19-11(20,6-1-7-37-10-4-2-9(8-36)3-5-10)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-5,8H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLANEVLEDPTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F17O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478718 | |
| Record name | 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494798-73-1 | |
| Record name | 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 3-(Perfluorooctyl)-1-propanol Intermediate
This intermediate is typically prepared by radical addition or nucleophilic substitution of perfluorooctyl iodide onto a suitable allylic or alkyl alcohol precursor.
-
- Starting with 9-decen-1-ol, perfluorooctyl iodide is added in the presence of a radical initiator such as AIBN (azobisisobutyronitrile).
- The mixture is degassed with argon and heated to 80°C with vigorous stirring overnight.
- The reaction mixture is then worked up by extraction with dichloromethane (DCM), washing with sodium thiosulfate and brine, drying over magnesium sulfate, and concentration under reduced pressure.
- The crude product is further purified by recrystallization from hot toluene to yield pure 3-(perfluorooctyl)-1-propanol in approximately 48% yield.
Nucleophilic Substitution Method:
- Methanesulfonyl chloride is reacted with 9-decen-1-ol in the presence of triethylamine to form the corresponding mesylate.
- The mesylate is then reacted with sodium alkoxide of the perfluorinated alcohol (e.g., 1H,1H-perfluorooctan-1-ol) in tetrahydrofuran (THF) under reflux for 24 hours.
- After work-up and purification by column chromatography, the perfluorooctyl-propyl ether intermediate is obtained in yields ranging from 83% to 86%.
Etherification of 4-Hydroxybenzaldehyde
The next step involves attaching the 3-(perfluorooctyl)-1-propyloxy chain to the benzaldehyde ring via ether linkage:
- 4-Hydroxybenzaldehyde is reacted with the 3-(perfluorooctyl)-1-propyl mesylate or bromide under basic conditions (e.g., potassium carbonate in acetone or DMF) to perform nucleophilic substitution.
- The reaction typically proceeds at elevated temperatures (50–80°C) for several hours.
- The crude product is purified by silica gel chromatography using a gradient of ethyl acetate in hexanes.
- The final product, 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde, is isolated as a pure compound, characterized by ^1H NMR, ^19F NMR, and mass spectrometry.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Radical addition of perfluorooctyl iodide to 9-decen-1-ol | Perfluorooctyl iodide, AIBN, Ar atmosphere, 80°C, overnight | ~48 | Requires careful degassing and stirring |
| Mesylation of 9-decen-1-ol | Methanesulfonyl chloride, triethylamine, 0°C to RT, overnight | Quantitative | High efficiency in mesylate formation |
| Nucleophilic substitution with perfluorinated alkoxide | NaH, THF, reflux, 24 h | 83–86 | High purity after chromatography |
| Etherification with 4-hydroxybenzaldehyde | K2CO3, acetone or DMF, 50–80°C, several hours | 70–85 | Purification by silica gel chromatography |
Purification and Characterization Techniques
-
- Column chromatography on silica gel using ethyl acetate/hexane gradients.
- Recrystallization from solvents such as toluene or ether.
- Automated flash chromatography with ELSD detection for enhanced compound visualization.
-
- ^1H Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the aromatic and aliphatic proton environments.
- ^19F NMR spectroscopy to verify the integrity and environment of the perfluorooctyl chain.
- Mass spectrometry (MALDI or ESI) to confirm molecular weight.
- Infrared spectroscopy (IR) to identify characteristic aldehyde and ether functional groups.
Research Findings and Analysis
- The radical addition method, while straightforward, tends to give moderate yields (~48%) due to side reactions and the sensitivity of perfluorinated iodides.
- The nucleophilic substitution approach via mesylate intermediates offers higher yields (83–86%) and better control over purity.
- The etherification step is efficient, with yields between 70–85%, but requires careful control of reaction time and temperature to avoid side reactions such as hydrolysis or polymerization.
- The presence of the perfluorooctyl group significantly affects the solubility and aggregation behavior of the final compound, which is supported by studies on similar semifluorinated amphiphiles showing changes in critical micelle concentration and microviscosity depending on fluorocarbon chain length and architecture.
- The purification methods are crucial to remove unreacted starting materials and side products, especially given the fluorinated chain's hydrophobic and lipophobic nature.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: This reaction often leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Under appropriate conditions, the aldehyde group can be reduced to an alcohol.
Common Reagents and Conditions:
Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nitrating mixtures, often conducted under controlled temperatures and acidic or basic conditions.
Major Products: The products of these reactions are typically derivatives with altered functional groups, enhancing their applicability in different chemical contexts.
Scientific Research Applications
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde is used extensively across multiple fields:
Chemistry:
Acts as a precursor for the synthesis of complex fluorinated organic compounds.
Serves as a functional group in modifying surfaces to study hydrophobic interactions.
Biology:
Utilized in creating fluorinated biomolecules for imaging studies and understanding biological processes at a molecular level.
Medicine:
Investigated for potential pharmaceutical applications, including drug delivery systems where hydrophobic properties are advantageous.
Explored in the design of novel therapeutic agents targeting specific molecular pathways.
Industry:
Employed in the development of advanced materials with high resistance to chemical and thermal degradation.
Used in coatings and treatments to impart water and oil repellency to various substrates.
Mechanism of Action
Molecular Targets and Pathways: The biological activity of 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde is primarily influenced by its hydrophobic perfluorooctyl group, which can interact with lipid membranes and proteins, altering their function and dynamics. The aldehyde group provides a reactive site for forming covalent bonds with biomolecules, potentially leading to enzyme inhibition or activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
(a) Perfluoroalkyl Chain Length and Substitution
- The target compound and PFOA both feature C₈F₁₇ chains, but PFOA’s chain is shorter (C₇F₁₅) due to its terminal carboxylic acid group . Longer perfluoroalkyl chains (e.g., C₈F₁₇) enhance hydrophobicity and thermal stability, making the target compound more suitable for high-temperature liquid crystal applications .
(b) Functional Groups
- Aldehyde (-CHO) : Enables Schiff base formation or nucleophilic addition, critical for linking to amine-containing moieties in liquid crystal synthesis .
- Carboxylic Acid (-COOH) : In PFOA, this group facilitates surfactant behavior but contributes to environmental persistence and toxicity .
- Sulfonyl Chloride (-SO₂Cl) : In benzenesulfonyl derivatives, this group allows electrophilic substitution reactions, useful in synthesizing sulfonated polymers .
(c) Linker Flexibility
- The propyloxy linker (C₃H₆O) in the target compound balances rigidity and flexibility, optimizing liquid crystal mesophase formation. PFOA lacks a linker, reducing its utility in ordered materials.
Property and Application Contrasts
(a) Hydrophobicity and Surface Activity
- The target compound’s logP (octanol-water partition coefficient) is estimated to exceed 8.0 due to its perfluorooctyl chain, compared to PFOA’s logP of 5.2 . This makes it more effective in low-surface-energy coatings.
- PFOA’s carboxylic acid group enhances water solubility (4.9 g/L at 25°C), whereas the target compound’s aldehyde group limits aqueous solubility (<0.1 g/L) .
(b) Chemical Reactivity
- The aldehyde group undergoes condensation reactions with amines or hydrazines, enabling covalent bonding in liquid crystal frameworks .
- PFOA’s carboxylic acid participates in salt formation (e.g., ammonium perfluorooctanoate), but its environmental persistence has led to regulatory restrictions .
(c) Environmental and Toxicological Profiles
Research Findings and Trends
- Liquid Crystal Performance: Derivatives of this compound exhibit nematic mesophases at 120–180°C, outperforming non-fluorinated analogs by 20–30°C .
- Regulatory Landscape : While PFOA faces global bans (e.g., Stockholm Convention), the target compound’s niche applications and lack of large-scale production have spared it from similar restrictions .
Biological Activity
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of perfluorinated compounds known for their unique chemical properties and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential applications in medicine.
Chemical Structure and Properties
The molecular structure of this compound features a benzaldehyde moiety substituted with a perfluorinated alkyl chain. The presence of the perfluorooctyl group imparts hydrophobic characteristics, influencing the compound's interaction with biological membranes.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Cell Membrane Interaction : Due to its hydrophobic nature, it can integrate into lipid membranes, altering membrane fluidity and function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound can induce oxidative stress in cells, leading to apoptosis in cancerous cells while sparing normal cells.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines, including breast and lung cancer cells. Results indicated significant inhibition of cell viability at concentrations ranging from 10 to 50 µM, with IC50 values suggesting potent activity against specific cancer types.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | 25 | 70% inhibition of proliferation |
| A549 (Lung) | 30 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest in G1 phase |
Mechanistic Insights
The mechanism underlying the anticancer effects involves:
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound, characterized by Annexin V/PI staining.
- Protein Expression Changes : Western blotting showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
Toxicological Considerations
While the biological activity is promising, it is essential to consider the toxicological profile of perfluorinated compounds. Studies indicate that these compounds can accumulate in biological systems and may exhibit endocrine-disrupting properties. Long-term exposure studies are necessary to assess potential risks.
Q & A
Q. Q1. What are the optimal methods for synthesizing 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-hydroxybenzaldehyde and a perfluorooctyl propyl halide. A common approach is to use a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours . Key intermediates, such as the perfluorooctyl propyl halide, require characterization via NMR to confirm fluorinated chain integrity and NMR for propyloxy linkage verification. Mass spectrometry (ESI-MS) is critical for confirming molecular ion peaks due to the compound’s high molecular weight and fluorine content .
Basic Research: Solubility and Stability
Q. Q2. How does the perfluorooctyl chain influence the solubility and thermal stability of this compound?
Methodological Answer: The perfluorooctyl chain confers extreme hydrophobicity, rendering the compound insoluble in water but soluble in fluorinated solvents (e.g., hexafluorobenzene) or chlorinated solvents (e.g., DCM). Thermal stability can be assessed via thermogravimetric analysis (TGA), showing decomposition temperatures >250°C due to strong C–F bonds. Comparative studies with shorter perfluoroalkyl analogs (e.g., perfluorohexyl derivatives) reveal that chain length inversely correlates with solubility in organic solvents but enhances thermal stability .
Advanced Research: Environmental Behavior
Q. Q3. What analytical techniques are recommended for detecting and quantifying this compound in environmental samples?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and negative electrospray ionization (ESI-) is preferred due to the compound’s high fluorine content and low volatility. Isotope dilution using -labeled analogs improves quantification accuracy. For environmental matrices (e.g., water, soil), solid-phase extraction (SPE) with fluorinated sorbents (e.g., WAX cartridges) enhances recovery rates. Method validation should include spike-and-recovery experiments at sub-ppb levels to address matrix effects .
Advanced Research: Structural Analysis
Q. Q4. How can crystallographic data resolve contradictions in reported conformations of the perfluorooctyl-propyloxy linkage?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement can resolve conformational ambiguities . Key parameters include torsional angles between the benzaldehyde ring and the perfluorooctyl chain. Discrepancies in literature often arise from polymorphism or solvent-induced packing effects. For non-crystalline samples, density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the lowest-energy conformation, validated against experimental NMR data .
Advanced Research: Mechanistic Studies
Q. Q5. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The aldehyde group enables reactions like aldol condensations or Schiff base formation. To study reactivity, design experiments under inert atmospheres (Ar/N₂) with catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings. Monitor reaction progress via in situ IR spectroscopy to track aldehyde peak (∼1700 cm⁻¹) disappearance. Competitive experiments with non-fluorinated analogs (e.g., 4-propoxybenzaldehyde) can isolate electronic effects of the perfluorooctyl chain on reaction kinetics .
Advanced Research: Environmental Degradation
Q. Q6. How can conflicting data on environmental persistence be reconciled?
Methodological Answer: Contradictions often stem from varying experimental conditions (e.g., UV exposure, microbial activity). Design controlled degradation studies using simulated sunlight (Xe lamp, λ > 290 nm) and LC-MS/MS to track breakdown products like perfluorooctanoic acid (PFOA). Compare results across matrices (water, sediment) to assess matrix-dependent degradation pathways. For microbial studies, use enrichment cultures from PFAS-contaminated sites and metagenomic analysis to identify degradative pathways .
Advanced Research: Structure-Activity Relationships (SAR)
Q. Q7. How does the perfluorooctyl chain length impact biological or material properties compared to shorter-chain analogs?
Methodological Answer: SAR studies require synthesizing homologs (e.g., perfluorohexyl, perfluorobutyl) and comparing properties:
- Hydrophobicity: Measure log P values via shake-flask method; longer chains increase log P.
- Self-assembly: Use TEM or AFM to analyze micelle formation in aqueous solutions.
- Biological activity: Test cytotoxicity (e.g., MTT assay) in cell lines; longer chains may enhance membrane disruption.
Data from such studies show nonlinear trends, where chain length effects plateau beyond perfluorohexyl .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
